4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol
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Overview
Description
4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a fluorinated thiophene moiety
Preparation Methods
The synthesis of 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorothiophene and 4-hydroxybenzylamine.
Reaction Conditions: The key step involves the formation of a Schiff base intermediate, followed by reduction to yield the final product.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as NaBH4 or LiAlH4.
Scientific Research Applications
4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol share structural similarities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12FNOS |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-[[(5-fluorothiophen-2-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H12FNOS/c13-12-6-5-11(16-12)8-14-7-9-1-3-10(15)4-2-9/h1-6,14-15H,7-8H2 |
InChI Key |
SEQQYKXUSOGXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)F)O |
Origin of Product |
United States |
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